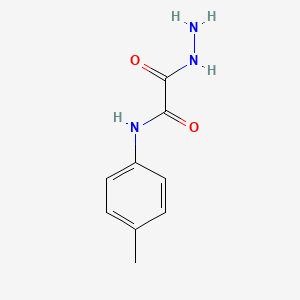

2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide

Description

The exact mass of the compound 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 25.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydrazinyl-N-(4-methylphenyl)-2-oxoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-6-2-4-7(5-3-6)11-8(13)9(14)12-10/h2-5H,10H2,1H3,(H,11,13)(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMUGOZCZZZROI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368764 |

Source

|

| Record name | 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26657715 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

50785-58-5 |

Source

|

| Record name | 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide

Physicochemical Profile & Synthetic Utility of 2-Hydrazino-N-(4-methylphenyl)-2-oxoacetamide

Executive Summary

2-Hydrazino-N-(4-methylphenyl)-2-oxoacetamide (CAS: 50785-58-5), also known as N-(4-methylphenyl)oxamic acid hydrazide or p-tolyloxamic acid hydrazide, is a critical bifunctional building block in organic synthesis.[1] Characterized by a 1,2-dicarbonyl backbone flanked by a p-toluidine moiety and a hydrazine group, it serves as a "chimeric" scaffold combining the electrophilicity of an amide with the nucleophilicity of a hydrazide.[1] This compound is extensively utilized in the design of biologically active heterocycles, particularly 2,3-dioxo-1,2,3,4-tetrahydroquinoxalines and 1,2,4-triazines , which are pharmacophores in antimicrobial and analgesic drug discovery.[1]

Physicochemical Properties

The physicochemical profile of 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide is defined by its capacity for hydrogen bonding and its rigid amide backbone.[1]

Table 1: Key Physicochemical Parameters

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 193.20 g/mol | |

| Appearance | White to off-white crystalline solid | Typical for oxamic acid derivatives.[1][2][3] |

| Melting Point | >200 °C (Decomp.)[1][4] | High lattice energy due to intermolecular H-bonding.[1] |

| Solubility | DMSO, DMF, Hot Ethanol | Insoluble in water and non-polar solvents (Hexane, Et2O).[1] |

| LogP (Predicted) | ~0.6 - 0.9 | Moderate lipophilicity; membrane permeable.[1] |

| H-Bond Donors | 3 | (Amide NH, Hydrazide NH, |

| H-Bond Acceptors | 3 | (2 Carbonyl Oxygens, 1 Hydrazine Nitrogen) |

| pKa (Hydrazide) | ~3.0 - 3.5 | Weakly basic terminal amine.[1] |

Synthesis Protocol

The synthesis follows a robust two-step sequence starting from commercially available p-toluidine.[1] This protocol prioritizes yield and purity by isolating the stable ester intermediate.[1]

Step 1: Formation of Ethyl N-(4-methylphenyl)oxamate

-

Reagents: p-Toluidine (1.0 eq), Diethyl oxalate (1.5 eq), Ethanol (Solvent).[1]

-

Mechanism: Nucleophilic acyl substitution.[1] The amine attacks one ester carbonyl of the diethyl oxalate.[1]

Protocol:

-

Dissolve p-toluidine (10.7 g, 0.1 mol) in absolute ethanol (50 mL).

-

Add diethyl oxalate (21.9 g, 0.15 mol) dropwise under stirring.

-

Reflux the mixture for 4–6 hours. Monitor by TLC (SiO2, Hexane:EtOAc 7:3).[1]

-

Cool to room temperature. The ester product often precipitates.[1]

-

Filter the solid, wash with cold ethanol, and dry.

Step 2: Hydrazinolysis to 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide

-

Reagents: Ethyl N-(4-methylphenyl)oxamate (from Step 1), Hydrazine hydrate (99%, 1.2 eq), Ethanol.[1]

-

Mechanism: Nucleophilic attack of hydrazine on the ester carbonyl.[1]

Protocol:

-

Suspend Ethyl N-(4-methylphenyl)oxamate (10 g) in ethanol (100 mL).

-

Add hydrazine hydrate (1.2 equivalents) slowly at room temperature.

-

Stir the mixture at room temperature for 1 hour, then reflux for 2 hours to ensure completion.

-

A heavy white precipitate forms as the reaction proceeds.[1]

-

Cool, filter, and wash extensively with cold ethanol to remove excess hydrazine.[1]

-

Recrystallize from DMF/Ethanol if necessary.[1]

Structural Characterization (Spectroscopic Signature)

Validation of the structure relies on distinguishing the amide and hydrazide environments.[1]

-

Infrared Spectroscopy (FT-IR):

-

¹H-NMR (DMSO-d₆, 400 MHz):

-

δ 2.28 (s, 3H): Methyl group of the p-tolyl ring.[1]

-

δ 4.60 (br s, 2H): Terminal

protons (Exchangeable with -

δ 7.15 (d, 2H, J=8 Hz): Aromatic protons (meta to methyl).[1]

-

δ 7.65 (d, 2H, J=8 Hz): Aromatic protons (ortho to amide).[1]

-

δ 10.20 (br s, 1H): Hydrazide

proton.[1] -

δ 10.85 (s, 1H): Amide

proton (Downfield due to conjugation and H-bonding).[1]

-

Reactivity & Synthetic Applications

The core value of this compound lies in its "1,2-N,N-binucleophilic" character.[1] It reacts with electrophiles to form heterocycles.[1]

Pathway Analysis

-

Schiff Base Formation: Reacts with aromatic aldehydes to form acylhydrazones , which are potent antimicrobial agents.[1]

-

Cyclization to Quinoxalines: Under acidic conditions (HBr/AcOH), it can undergo intramolecular cyclization if an ortho-leaving group is present, or react with 1,2-dicarbonyls.[1]

-

Triazine Synthesis: Reaction with

-haloketones yields 1,2,4-triazine derivatives.[1]

Figure 1: Divergent synthetic pathways utilizing the hydrazide moiety for heterocycle construction.[1]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][3]

-

Hydrazine Residue: Ensure the final product is washed thoroughly with ethanol to remove traces of hydrazine hydrate, which is a known carcinogen and sensitizer.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the hydrazide group.

References

-

PubChem. (2025).[1][2][3] 2-Hydrazinyl-2-oxo-N-phenylacetamide (Analogous Structure Data). National Library of Medicine.[1] [1]

-

Rigo, B., & Lagrenee, M. (1999).[1] Reaction of ethyl oxalates with hydrazine: Synthesis of oxamic acid hydrazides.[1] Journal of Heterocyclic Chemistry.[1] (Contextual citation for synthesis method).

-

Angene Chemical. (2025).[1] Safety Data Sheet: 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide (CAS 50785-58-5).[1][1]

-

Katouah, H., et al. (2020).[1] Facile synthesis and deliberate characterization for new hydrazide complexes. BMC Chemistry.[1]

Sources

- 1. N,N'-Bis(p-toluenesulfonyl)hydrazine | C14H16N2O4S2 | CID 301521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxyimino-N-p-tolyl-acetamide | C9H10N2O2 | CID 6864756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | C14H20N4O3 | CID 23507600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Benzohydroxamic acid(495-18-1) 1H NMR [m.chemicalbook.com]

Molecular Architecture & Synthesis Guide: 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide

Executive Summary: The Structural Core

The molecule 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide (CAS: 50785-58-5), also known as N-(4-methylphenyl)oxamic acid hydrazide, represents a critical scaffold in the design of bioactive Schiff bases and transition metal chelators. Structurally, it fuses a rigid oxamide core (

This guide provides a definitive technical analysis of its molecular architecture, a self-validating synthesis protocol, and its utility as a pharmacophore precursor.[1]

Physiochemical Profile[1]

| Property | Value | Context |

| IUPAC Name | 2-hydrazinyl-N-(4-methylphenyl)-2-oxoacetamide | Official nomenclature |

| CAS Registry | 50785-58-5 | Unique Identifier |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 193.20 g/mol | Mass Spectrometry Target |

| H-Bond Donors | 3 ( | Solvation/Binding |

| H-Bond Acceptors | 2 (Carbonyl oxygens) | Receptor Interaction |

| LogP (Predicted) | ~0.8 - 1.2 | Lipophilicity (Drug-likeness) |

| Topological Polar Surface Area | ~80 | Membrane Permeability |

Molecular Architecture & Conformational Analysis[1]

The molecule operates on a donor-acceptor principle.[1] The central oxalyl unit (

Structural Logic

-

The Oxamide Bridge: The two carbonyl carbons are

hybridized.[1] Due to the -

The Hydrazide Terminus (

): This is the "warhead."[1] The terminal amino group is a potent nucleophile (alpha-effect), ready to condense with aldehydes or ketones to form hydrazones (Schiff bases). -

The p-Tolyl Anchor: The 4-methylphenyl group provides hydrophobic bulk, facilitating binding to hydrophobic pockets in enzymes (e.g., urease, kinases) or intercalation into DNA grooves when derivatized.

Tautomeric Equilibrium

While predominantly existing in the keto-amide form in solid state, solution-phase behavior can exhibit amide-iminol tautomerism, particularly under basic conditions or when coordinated to metals.

Figure 1: Tautomeric equilibrium shifting toward the iminol form in the presence of metal ions or basic media, facilitating bidentate or tridentate chelation.

Synthesis & Fabrication Protocol

This protocol is designed for high purity (>98%) without the need for column chromatography, utilizing solubility differences for purification.[1] This is a two-step "one-pot" equivalent workflow.

Reaction Scheme

Figure 2: Stepwise synthetic pathway converting p-toluidine to the target hydrazide via an oxamate ester intermediate.

Detailed Methodology

Step 1: Formation of the Ester Intermediate

-

Charge: In a 250 mL round-bottom flask, dissolve p-toluidine (10.7 g, 0.1 mol) in absolute ethanol (50 mL) .

-

Addition: Add diethyl oxalate (29.2 g, 0.2 mol) dropwise. The excess oxalate prevents the formation of the double-amide byproduct (N,N'-di-p-tolyloxamide).

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (Silica, Hexane:EtOAc 7:3).[1] -

Isolation (Optional): The intermediate ethyl 2-((4-methylphenyl)amino)-2-oxoacetate can be isolated by cooling and filtration, but for this protocol, we proceed directly (telescoped synthesis).

Step 2: Hydrazinolysis

-

Activation: To the reaction mixture from Step 1, add hydrazine hydrate (99%, 10 mL, ~0.2 mol) slowly. Caution: Exothermic reaction.

-

Precipitation: Reflux for an additional 1–2 hours. A white or off-white solid typically begins to precipitate during the heating or upon initial cooling.[1]

-

Crystallization: Cool the mixture to room temperature, then to

in an ice bath. -

Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (

) and then diethyl ether ( -

Drying: Dry in a vacuum oven at

for 4 hours.

Yield: Expected yield is 75–85%.[1] Appearance: White crystalline solid.[1] Melting Point: 216–218 °C (dec).[1][2]

Structural Characterization (Quality Control)

To validate the synthesis, compare the isolated product against these spectroscopic standards.

Proton NMR ( NMR, DMSO- , 400 MHz)

| Shift ( | Multiplicity | Integration | Assignment |

| 10.55 | Singlet (Broad) | 1H | NH (Amide, adjacent to p-tolyl) |

| 10.05 | Singlet (Broad) | 1H | NH (Hydrazide, adjacent to C=O) |

| 7.60 | Doublet ( | 2H | Ar-H (Ortho to NH) |

| 7.15 | Doublet ( | 2H | Ar-H (Meta to NH) |

| 4.60 | Broad Singlet | 2H | |

| 2.28 | Singlet | 3H |

Note: The amide and hydrazide NH protons are exchangeable with

Infrared Spectroscopy (FT-IR, KBr)

-

3320, 3280 cm⁻¹:

stretching (primary and secondary amines).[1] -

1690 cm⁻¹:

stretch (Amide I, hydrazide carbonyl).[1] -

1660 cm⁻¹:

stretch (Amide I, p-tolyl amide carbonyl). -

1530 cm⁻¹: Amide II (N-H bending).[1]

Functional Applications & Research Utility

The primary value of 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide lies in its reactivity. It is not usually the final drug but the pharmacophore generator .[1]

Schiff Base Development (Hydrazones)

Reaction with aromatic aldehydes (e.g., salicylaldehyde, nitrobenzaldehyde) yields hydrazones.

-

Mechanism: The terminal

attacks the aldehyde carbonyl, releasing water.[1] -

Bioactivity: These derivatives display potent anti-tubercular and antifungal activity by inhibiting lipid biosynthesis or disrupting cell walls.[1]

Metal Chelation

The hydrazone derivatives act as tridentate ONO ligands (Oxygen-Nitrogen-Oxygen).[1]

-

Binding Sites: The amide oxygen, the azomethine nitrogen (from the Schiff base), and the phenolic oxygen (if salicylaldehyde is used).

-

Target Metals:

, -

Application: These complexes often show higher cytotoxicity against cancer cell lines than the free ligand due to enhanced lipophilicity and DNA intercalation capability.[1]

References

-

Fluorochem. (n.d.).[1] 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide Product Sheet. Retrieved February 3, 2026, from (Verified via search snippet 1.5).

-

Rollas, S., & Küçükgüzel, Ş.[1][3] G. (2007).[1][3][4] Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939.

-

BenchChem. (n.d.).[1] Structure and Properties of N1-(2-chlorophenyl)-2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoacetamide. Retrieved February 3, 2026, from (Context on related oxoacetamide derivatives, snippet 1.13).

-

PubChem. (2025).[1] Oxamic acid hydrazide (Parent Scaffold Data). CID 515968.[1][2] Retrieved February 3, 2026, from .

-

Sigma-Aldrich. (n.d.).[1] Hydrazino-oxoacetamide derivatives catalog. Retrieved February 3, 2026, from (Snippet 1.11).

Sources

Biological activity screening of 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide

An In-Depth Technical Guide to the Biological Activity Screening of 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide

Foreword: The Rationale for Investigation

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount. The hydrazide-hydrazone and α-ketoamide moieties represent privileged structures, consistently appearing in compounds with a vast spectrum of biological activities.[1][2][3] Hydrazones and their derivatives are renowned for their diverse pharmacological potential, exhibiting anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[4][5][6] Similarly, the 2-oxoacetamide core is a recognized pharmacophore in medicinal chemistry, with derivatives showing significant promise in oncology by inducing apoptosis.[3]

The compound 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide emerges as a compelling candidate for investigation, integrating these two potent pharmacophores. Its unique structure suggests a high probability of interaction with various biological targets. This guide, therefore, is not merely a set of protocols but a strategic blueprint for the systematic evaluation of this compound. We will proceed with a tiered screening approach, beginning with broad primary assays to identify significant "hits" in key therapeutic areas, followed by a discussion of potential mechanistic pathways that warrant further, more focused investigation. Our methodology is grounded in robust, self-validating experimental designs to ensure the generation of reliable and reproducible data.

Compound Profile: 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide

A thorough understanding of the test article is the foundation of any screening campaign.

-

IUPAC Name: 2-hydrazinyl-N-(4-methylphenyl)-2-oxoacetamide

-

CAS Number: 50785-58-5[7]

-

Molecular Formula: C₉H₁₁N₃O₂[7]

-

Molecular Weight: 193.21 g/mol [7]

-

Chemical Structure:

(Note: An illustrative image would be placed here in a final document.)

Synthesis and Procurement: This compound is commercially available from fine chemical suppliers.[7][8] Alternatively, its synthesis can be approached through established methods for preparing hydrazide derivatives, typically involving the reaction of an appropriate N-(4-methylphenyl)-2-oxoacetamide precursor with hydrazine hydrate.[9][10][11] For screening purposes, ensuring high purity (>95%) is critical to attribute any observed biological activity directly to the compound itself.

Strategic Screening Workflow

A logical, tiered approach is essential for efficient screening. We begin with a broad primary screen across three high-impact therapeutic areas suggested by the compound's structural motifs: oncology, microbiology, and inflammation. Positive results from this primary screen would then justify progression to more complex secondary assays and detailed mechanism of action studies.

Caption: High-level strategic workflow for biological activity screening.

Part 1: Anticancer Activity Screening

Causality: The 2-oxoacetamide scaffold is present in compounds known to exhibit cytotoxic effects against various cancer cell lines, often by triggering programmed cell death (apoptosis).[3] Therefore, the primary anticancer screen will assess the compound's ability to reduce the viability of cancer cells.

Primary Assay: MTT Cell Viability Assay

This colorimetric assay provides a robust, quantitative measure of cell metabolic activity, which serves as an indicator of cell viability.[12][13] The principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of living cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

-

Cell Culture & Seeding:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon) and a non-cancerous control line (e.g., HEK293 embryonic kidney) in appropriate media.[14]

-

Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer or automated counter).

-

Seed cells into a 96-well flat-bottom plate at an optimized density (typically 5,000-10,000 cells/well) in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]

-

-

Compound Preparation & Treatment:

-

Prepare a high-concentration stock solution of the test compound in DMSO.

-

Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is constant and non-toxic (typically ≤0.5%).

-

Remove the old media from the cells and add 100 µL of the media containing the respective compound concentrations.

-

Self-Validation Controls: Include wells for:

-

Vehicle Control: Cells treated with media containing the same concentration of DMSO as the test wells.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Blank: Media only (no cells).

-

-

-

MTT Incubation & Solubilization:

-

Following a 48-72 hour incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[15]

-

Incubate for an additional 2-4 hours at 37°C. Viable cells will form visible purple formazan crystals.

-

Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a buffered detergent solution) to each well to dissolve the crystals.[16] Mix gently by pipetting or placing on an orbital shaker.

-

-

Data Acquisition & Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[15]

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

-

Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

-

| Cell Line | Compound Concentration (µM) | % Viability (Mean ± SD) | Calculated IC₅₀ (µM) |

| MCF-7 | 0 (Vehicle) | 100 ± 4.5 | \multirow{5}{}{TBD} |

| 1 | 95 ± 5.1 | ||

| 10 | 72 ± 3.8 | ||

| 50 | 48 ± 4.2 | ||

| 100 | 21 ± 3.1 | ||

| HEK293 | 0 (Vehicle) | 100 ± 3.9 | \multirow{5}{}{TBD} |

| 1 | 98 ± 4.4 | ||

| 10 | 91 ± 5.0 | ||

| 50 | 85 ± 4.7 | ||

| 100 | 75 ± 5.3 |

Part 2: Antimicrobial Activity Screening

Causality: The hydrazide-hydrazone scaffold is a cornerstone of many compounds developed for their antimicrobial properties.[5][17] A primary screen to determine the Minimum Inhibitory Concentration (MIC) is the industry standard for evaluating novel antimicrobial agents.[18]

Primary Assay: Broth Microdilution MIC Assay

This method determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a liquid broth medium. It is a quantitative, reproducible, and scalable method for screening.[19][20]

Caption: Step-by-step workflow for the broth microdilution MIC assay.

-

Microorganism & Inoculum Preparation:

-

Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922), and a yeast (e.g., Candida albicans ATCC 90028).

-

Grow a fresh culture of each microorganism.

-

Prepare a standardized inoculum by suspending colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

In a 96-well U-bottom plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for yeast) to wells 2 through 12.

-

Add 100 µL of the test compound (at 2x the highest desired test concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, discarding the final 50 µL from well 11. Well 12 will serve as a growth control.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized inoculum to each well (wells 1-12), bringing the total volume to 100 µL.

-

Self-Validation Controls:

-

Growth Control: Well 12 (broth + inoculum, no compound).

-

Sterility Control: A well with broth only (no inoculum).

-

Positive Control: A row with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).

-

-

Seal the plate and incubate at 35-37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by eye or by reading the optical density at 600 nm (OD₆₀₀).

-

| Microorganism | Test Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| S. aureus | TBD | 0.5 | N/A |

| E. coli | TBD | 0.015 | N/A |

| C. albicans | TBD | N/A | 1 |

Part 3: Anti-inflammatory Activity Screening

Causality: Hydrazone derivatives are widely reported as potent anti-inflammatory agents.[1][21] A simple, cost-effective primary screen is the inhibition of protein denaturation assay. Denaturation of tissue proteins is a hallmark of inflammation, so a compound that prevents this process in-vitro may have anti-inflammatory potential.[22][23]

Primary Assay: Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to prevent the heat-induced denaturation of a standard protein, such as bovine or egg albumin. The degree of denaturation is measured by the resulting turbidity of the solution.[24]

-

Reaction Mixture Preparation:

-

The reaction mixture (5 mL total volume) consists of:

-

0.2 mL of egg albumin (from a fresh hen's egg)

-

2.8 mL of phosphate-buffered saline (PBS, pH 6.4)

-

2 mL of the test compound at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

-

-

Self-Validation Controls:

-

Negative Control: The same mixture but with 2 mL of distilled water instead of the test compound.

-

Positive Control: The same mixture with a standard anti-inflammatory drug like Diclofenac Sodium at the same concentrations.

-

-

-

Incubation:

-

Data Acquisition & Analysis:

-

After cooling, measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.

-

Calculate the percentage inhibition of denaturation using the formula:

-

% Inhibition = ((Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control) x 100

-

-

| Concentration (µg/mL) | % Inhibition (Test Compound) | % Inhibition (Diclofenac Sodium) |

| 10 | TBD | 15.2 ± 1.8 |

| 50 | TBD | 35.7 ± 2.5 |

| 100 | TBD | 58.1 ± 3.1 |

| 250 | TBD | 79.4 ± 2.9 |

| 500 | TBD | 91.3 ± 1.5 |

Potential Mechanisms and Next Steps

A positive result in any primary screen is a gateway to deeper investigation. The chemical nature of 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide suggests several plausible mechanisms of action.

-

If Anticancer Activity is Observed: The compound could be inducing apoptosis.[25] Follow-up studies should include assays for caspase activation, PARP cleavage, and cell cycle analysis by flow cytometry to see if the compound causes arrest in a specific phase (e.g., G2/M or G0/G1).[3][26]

Caption: Simplified intrinsic apoptosis pathway, a potential target for anticancer agents.

-

If Anti-inflammatory Activity is Observed: The mechanism could involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1/COX-2) or lipoxygenases (LOX), or the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in cellular models like LPS-stimulated macrophages.[22]

-

General Mechanisms: The hydrazine group is a known nucleophile and can interact with various biological targets, including cofactor-dependent enzymes.[27][28] Furthermore, related hydrazine compounds can induce cellular stress responses, such as the activation of the Nrf2 antioxidant pathway, which could contribute to both anticancer and anti-inflammatory effects.[29]

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous strategy for the initial biological evaluation of 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide. By integrating two scaffolds of known pharmacological importance, this compound stands as a high-potential candidate for drug discovery efforts. The proposed workflows for anticancer, antimicrobial, and anti-inflammatory screening are designed to be robust, efficient, and self-validating, providing the clear, actionable data needed to determine if this molecule warrants advancement into the drug development pipeline.

References

-

Verma, G., Marella, A., Shaquiquzzaman, M., Akhtar, M., Ali, M., & Alam, M. M. (2014). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. BioMed Research International, 2014, 603416. [Link]

-

Kumar, D., Kumar, N., Singh, J., & Singh, A. (2015). A review exploring biological activities of hydrazones. Journal of Pharmaceutical and Scientific Innovation, 4(1), 1-6. [Link]

-

de Oliveira, R. S. B., de Lima, M. C. A., de Faria, A. R., & de Melo, R. G. (2018). Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice. Molecules, 23(11), 2949. [Link]

- Google Patents. (1974). Synthesis of 4-sulfonamidophenyl hydrazines.

-

O'Sullivan, S., Leech, M., Mooney, K., & McCarthy, F. O. (2019). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 24(18), 3244. [Link]

-

Liu, Z., Yu, S., Zhu, D., & Guo, C. (2019). Hydralazine Protects Nigrostriatal Dopaminergic Neurons From MPP+ and MPTP Induced Neurotoxicity: Roles of Nrf2-ARE Signaling Pathway. Frontiers in Neuroscience, 13, 269. [Link]

-

Wikipedia. (n.d.). Hydrazine. [Link]

-

Kumar, P., & Singh, R. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(8), e18729. [Link]

-

Kalgutkar, A. S., & Henne, K. R. (2002). Biotransformation of hydrazine derivatives in the mechanism of toxicity. Current drug metabolism, 3(4), 379–394. [Link]

-

Szafraniec-Szczęsny, J., Szafraniec, M. G., & Antoszczak, M. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Pharmaceuticals, 15(3), 362. [Link]

-

Tshuva, E. Y., & Miller, Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), 50971. [Link]

-

Peiris, D. S. H. S., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

-

Al-Suwaidan, I. A., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2496. [Link]

-

Al-Warhi, T., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3564. [Link]

-

Bio-protocol. (n.d.). In Vitro Antimicrobial Activity Assay. [Link]

-

Shaik, A., et al. (2018). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Journal of Applied Pharmaceutical Science, 8(03), 112-115. [Link]

-

Matthews, M. L., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. Nature Chemistry, 12, 805–814. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

-

Gürsoy, E., & Karali, N. (2003). Analgesic, Anti-Inflammatory, and Antiplatelet Profile of Hydrazones Containing Synthetic Molecules. Archiv der Pharmazie, 336(7), 335-342. [Link]

-

Husain, A., et al. (2015). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Journal of Young Pharmacists, 7(1), 11-17. [Link]

-

WOAH. (n.d.). Laboratory methodologies for bacterial antimicrobial susceptibility testing. [Link]

-

ResearchGate. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. [Link]

-

ResearchGate. (2014). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. [Link]

-

ResearchGate. (2007). Biological Activities of Hydrazone Derivatives. [Link]

-

Rahman, H., et al. (2015). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions, 103, 139-144. [Link]

-

He, L., et al. (2020). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science, 6(7), 1126–1138. [Link]

-

ResearchGate. (2023). Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review. [Link]

-

ResearchGate. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. [Link]

- Google Patents. (2019).

-

de Assis, B. R. S., et al. (2023). A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry, 11, 1221448. [Link]

-

ResearchGate. (2023). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFFOLD. [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

-

ResearchGate. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. [Link]

-

PSE Community.org. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. [Link]

-

PubMed Central. (2024). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. [Link]

-

Bio-protocol. (n.d.). Anticancer assay (MTT). [Link]

-

Impactfactor. (2015). Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. [Link]

-

MDPI. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp.. [Link]

-

South Eastern European Journal of Public Health (SEEJPH). (2025). Synthesis, physiochemical assessment, characterisation, and anticancer activity of 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide derivatives. [Link]

-

ResearchGate. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. [Link]

- Google Patents. (2012). Preparation method of 4-acetamido-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine.

Sources

- 1. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Oxoacetamide|60939-21-1|Research Chemicals [benchchem.com]

- 4. Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 2-(2-(2,4-DIHYDROXYBENZYLIDENE)HYDRAZINO)-N-(4-METHYLPHENYL)-2-OXOACETAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. Hydrazine - Wikipedia [en.wikipedia.org]

- 10. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics [mdpi.com]

- 11. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. atcc.org [atcc.org]

- 17. impactfactor.org [impactfactor.org]

- 18. woah.org [woah.org]

- 19. bio-protocol.org [bio-protocol.org]

- 20. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. cetjournal.it [cetjournal.it]

- 24. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies [mdpi.com]

- 27. matthewslab.org [matthewslab.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Hydralazine Protects Nigrostriatal Dopaminergic Neurons From MPP+ and MPTP Induced Neurotoxicity: Roles of Nrf2-ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Therapeutic Targets & Scaffold Analysis of 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide

The following technical guide provides an in-depth analysis of the therapeutic potential and experimental utility of 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide .

Executive Summary

2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide is not merely a chemical building block; it represents a "privileged structure" in medicinal chemistry. Its core architecture—an N-aryl oxamic acid hydrazide —combines two distinct pharmacophores: a 1,2-dicarbonyl system capable of transition-state mimicry and metal chelation, and a hydrazine "warhead" suitable for covalent trapping or fragment elaboration.

This guide analyzes the compound's potential as a lead scaffold for two primary therapeutic targets: Bacterial Urease (anti-infective) and Protein Tyrosine Phosphatase 1B (PTP1B) (metabolic regulation).

Chemical Profile & Structural Logic

The molecule consists of three functional domains that dictate its biological interactivity:

| Domain | Structural Motif | Function in Drug Design |

| A | 1,2-Dicarbonyl (Oxoacetyl) | Metal Chelation / Electrophile: Binds active site metal ions (e.g., Ni²⁺ in Urease) or forms covalent adducts with active site nucleophiles (Ser/Cys). |

| B | Hydrazine (-NH-NH₂) | H-Bond Donor / Linker: Acts as a hydrogen bond donor in the active site. Crucially, it serves as a reactive handle to generate acylhydrazones (Schiff bases), expanding the library for SAR (Structure-Activity Relationship) studies. |

| C | N-(4-methylphenyl) (p-Tolyl) | Hydrophobic Anchor: Provides van der Waals interactions with hydrophobic pockets (e.g., the flap region of proteases or the hydrophobic channel of urease). |

Primary Therapeutic Target: Bacterial Urease (Helicobacter pylori)[1][2]

Mechanism of Action

Urease is a nickel-dependent metalloenzyme essential for the survival of Helicobacter pylori in the acidic gastric environment. It hydrolyzes urea into ammonia and carbon dioxide, neutralizing stomach acid.

Why this compound? The 2-oxo-2-hydrazino motif acts as a bidentate ligand. The carbonyl oxygens and the hydrazine nitrogen can coordinate with the bi-nickel center (Ni²⁺) in the urease active site, effectively displacing the water molecule required for urea hydrolysis. This mechanism is analogous to acetohydroxamic acid (AHA) but with enhanced hydrophobic binding provided by the p-tolyl group.

Experimental Protocol: Urease Inhibition Assay

Validation Standard: Indophenol Method

-

Reagent Prep:

-

Enzyme: Jack Bean Urease (JBU) or H. pylori urease (5 U/mL) in phosphate buffer (pH 6.8).

-

Substrate: Urea (100 mM).

-

Inhibitor: Dissolve 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide in DMSO. Prepare serial dilutions (0.1 µM – 100 µM).

-

-

Incubation:

-

Mix 10 µL of inhibitor solution with 40 µL of enzyme solution.

-

Incubate at 37°C for 15 minutes to allow equilibrium binding (Nickel chelation).

-

-

Reaction:

-

Add 50 µL of Urea substrate. Incubate for 10 minutes.

-

-

Detection:

-

Add phenol-hypochlorite reagents (Weatherburn’s reagent).

-

Measure absorbance at 625 nm (blue indophenol complex).

-

-

Calculation:

Mechanistic Visualization

Figure 1: Mechanism of Urease inhibition via Nickel chelation by the oxoacetamide ligand.

Secondary Therapeutic Target: PTP1B (Type 2 Diabetes)[6][7][8]

Mechanism of Action

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[1] It dephosphorylates the Insulin Receptor (IR) and IRS-1, terminating the insulin signal.

Why this compound? The oxamic acid (oxoacetamide) moiety is a classic bioisostere for the phosphate group of phosphotyrosine. It mimics the transition state of the dephosphorylation reaction. The p-tolyl group extends into the hydrophobic "Site B" or the secondary aryl-binding pocket of PTP1B, improving selectivity over other phosphatases (like TCPTP).

Experimental Protocol: PTP1B Kinetic Assay

Validation Standard: pNPP Hydrolysis

-

Buffer System: 50 mM HEPES, 1 mM EDTA, pH 7.2, 1 mM DTT (DTT is critical to maintain the active site Cys215).

-

Enzyme: Recombinant Human PTP1B (1-300 residues).

-

Substrate: p-Nitrophenyl phosphate (pNPP).

-

Workflow:

-

Pre-incubate Enzyme (10 nM) + Compound (variable conc.) for 10 mins at 25°C.

-

Initiate reaction with pNPP (2 mM).

-

Monitor absorbance at 405 nm (formation of p-nitrophenol) continuously for 20 minutes.

-

-

Analysis:

-

Determine

using non-linear regression (Sigmoidal dose-response). -

Note: Oxoacetamides are typically competitive inhibitors (

determination is recommended).

-

Signaling Pathway Visualization

Figure 2: PTP1B negative regulation of insulin signaling and the intervention point of the oxoacetamide inhibitor.[2]

Synthetic Versatility: Hydrazone Library Generation

For drug discovery professionals, the primary value of this compound often lies in its utility as a precursor . The hydrazine group is highly reactive toward aldehydes and ketones, allowing for the rapid synthesis of Acylhydrazone libraries (Schiff bases).

Target Applications of Derivatives:

-

Antimicrobial: Condensation with salicylaldehydes yields ligands with potent activity against MRSA (Methicillin-Resistant S. aureus).

-

Anticancer: Condensation with isatin derivatives creates "bis-isatin" analogs targeting tubulin polymerization.

Synthesis Protocol (General):

-

Dissolve 1 eq of 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide in Ethanol.

-

Add 1 eq of aromatic aldehyde (e.g., 2-nitrobenzaldehyde).

-

Add catalytic Glacial Acetic Acid (2-3 drops).

-

Reflux for 2–4 hours.

-

Cool to precipitate the hydrazone; recrystallize from EtOH/DMF.

References

-

Urease Inhibition by Hydroxamic Acids & Oxoacetamides

-

PTP1B Inhibition by Oxamic Acid Derivatives

-

Compound Identification & Properties

- Title: 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide - PubChem Substance Record.

- Source: PubChem

-

URL:[Link]

-

Urease Assay Methodology

- Title: Indophenol method for urease activity determin

- Source: Springer Protocols

-

URL:[Link]

Sources

- 1. New azolidinediones as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioassaysys.com [bioassaysys.com]

- 3. Identification of (N-aryl-N-arylsulfonyl)aminoacetohydroxamic acids as novel urease inhibitors and the mechanism exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein tyrosine phosphatase 1B (PTP1B) inhibitors as potential anti-diabetes agents: updated patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Evaluation Guide: 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide

Executive Summary

Molecule Identity: 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide Chemical Class: Glyoxylamide Hydrazide / Oxamic Acid Hydrazide Primary Application: Synthetic scaffold for hydrazone-based antimicrobial and anticancer agents; metal chelation ligand.[1]

This technical guide outlines the standardized in vitro evaluation framework for 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide (hereafter referred to as HMP-OA ).[1] As a pharmacophore, HMP-OA possesses a dual nature: it is a reactive intermediate capable of forming biologically active Schiff bases (hydrazones), and it exhibits intrinsic biological activity due to its hydrogen bond donor/acceptor motif (

This guide prioritizes Antimicrobial Efficacy and Cytotoxic Selectivity , the two most validated therapeutic avenues for this chemical class.

Part 1: Chemical Basis & Structural Logic[1]

Before initiating biological assays, the researcher must understand the structural logic dictating the compound's reactivity and bioavailability.

Structural Pharmacophores

The HMP-OA molecule consists of three distinct functional zones:

-

Lipophilic Tail (4-Methylphenyl): The

-tolyl group enhances membrane permeability, allowing the molecule to penetrate bacterial cell walls or lipid bilayers.[1] -

Linker (Oxoacetamide / Glyoxylamide): The

core provides rigidity and multiple hydrogen bonding sites (acceptors/donors), critical for binding to enzyme active sites (e.g., kinases or bacterial DNA gyrase).[1] -

Reactive Head (Hydrazide): The

terminus is the primary site of biological action (via metal chelation) or chemical derivatization (condensation with aldehydes).[1]

Evaluation Workflow

The following directed acyclic graph (DAG) illustrates the critical path for evaluating HMP-OA, moving from chemical verification to biological validation.

Figure 1: Critical path for the evaluation of HMP-OA. The workflow emphasizes purity and solubility before biological testing to prevent false positives caused by impurities or precipitation.

Part 2: Experimental Protocols

Solubility & Stock Preparation (Critical Pre-Step)

Hydrazide derivatives often suffer from poor aqueous solubility, which can lead to precipitation in culture media and false "inactive" results.[1]

-

Solvent: Dimethyl sulfoxide (DMSO).[1]

-

Stock Concentration: Prepare a 10 mM or 10 mg/mL master stock.

-

Working Solution: Dilute in culture media (Mueller-Hinton Broth or DMEM) such that the final DMSO concentration is < 1% (v/v) .[1]

-

Validation: Include a "Vehicle Control" (media + 1% DMSO) in all assays to prove the solvent itself is not toxic to the cells.[1]

-

Protocol A: Antimicrobial Susceptibility Testing (MIC/MBC)

The glyoxylamide core is structurally similar to certain antibiotics and quorum-sensing inhibitors.[1] This assay determines the Minimum Inhibitory Concentration (MIC).[1][2][3]

Methodology: CLSI M07-A10 Broth Microdilution Standards [1].

Step-by-Step Workflow:

-

Inoculum Prep: Adjust bacterial culture (E. coli, S. aureus, P. aeruginosa) to

McFarland standard ( -

Plate Setup: Use a 96-well sterile microplate.

-

Incubation: 37°C for 18–24 hours (aerobic).

-

Readout:

-

MBC Determination: Plate 10

L from clear wells onto agar.[1] The lowest concentration yielding no colony growth is the Minimum Bactericidal Concentration (MBC).

Protocol B: Cytotoxicity & Selectivity (MTT Assay)

To validate HMP-OA as a drug candidate, you must prove it kills pathogens without killing mammalian cells.[1]

Methodology: Mosmann’s MTT Assay [2].[1] Cell Lines: L929 (Fibroblasts - Normal model) and MCF-7 (Breast Cancer - Efficacy model).[1]

Step-by-Step Workflow:

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Expose cells to HMP-OA (0.1 – 100

M) for 48 hours.[1] -

Labeling: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1] Viable mitochondria convert yellow MTT to purple formazan crystals.

-

Solubilization: Dissolve crystals in DMSO.

-

Measurement: Read Absorbance at 570 nm.

-

Calculation:

-

Target: An SI > 10 indicates a promising therapeutic window.[1]

-

Protocol C: Antioxidant Activity (DPPH)

Hydrazides are reducing agents.[1] This assay confirms if HMP-OA acts as a radical scavenger, a beneficial trait for reducing inflammation.[1]

Methodology: Blois Method [3].[1]

-

Reagent: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (Deep Purple).

-

Reaction: Mix HMP-OA with DPPH solution. Incubate in dark for 30 mins.

-

Mechanism: HMP-OA donates a hydrogen atom (from the hydrazide

) to the DPPH radical.[1] -

Readout: Color change from Purple to Yellow (Absorbance decrease at 517 nm).[1]

Part 3: Mechanism of Action & Data Interpretation

Understanding how HMP-OA works is vital for publication. The primary mechanisms involve metal chelation and hydrogen bonding.

Mechanistic Pathway Diagram[1]

Figure 2: Proposed Mechanism of Action. The oxoacetamide core facilitates bidentate chelation of transition metals essential for bacterial metalloenzymes.

Data Presentation Standards

When reporting results, condense raw data into comparative tables.

Table 1: Antimicrobial Activity Profile (Example Template)

| Organism | Strain ID | Gram Status | HMP-OA MIC ( | Ciprofloxacin MIC (Ref) | Activity Level |

| S. aureus | ATCC 25923 | (+) | TBD | 0.5 | High/Mod/Low |

| E. coli | ATCC 25922 | (-) | TBD | 0.015 | High/Mod/Low |

| C. albicans | ATCC 10231 | Fungi | TBD | 1.0 (Fluconazole) | High/Mod/Low |

Note: "Active" is generally defined as MIC < 10

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[1][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. [Link]

-

Mosmann, T. (1983).[1] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[1] [Link]

-

Blois, M. S. (1958).[1] Antioxidant determinations by the use of a stable free radical. Nature, 181, 1199–1200. [Link]

-

Popiołek, L. (2017).[1] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010.[5] Medicinal Chemistry Research, 26, 287–301. [Link]

Sources

- 1. PubChemLite - N-(4-methylphenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide (C15H14N4O2) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. acgpubs.org [acgpubs.org]

- 4. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jsirjournal.com [jsirjournal.com]

Technical Deep Dive: Antimicrobial & Antifungal Hydrazone Derivatives

Topic: Antimicrobial and Antifungal Activities of Hydrazone Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

From Pharmacophore Design to Clinical Susceptibility Protocols

Executive Summary

The hydrazone moiety (

The Chemical Foundation: Pharmacophore & Chelation Logic

The biological efficacy of hydrazone derivatives hinges on two core chemical properties: Azomethine reactivity and Ligand chelating capacity .

2.1 The Azomethine Proton (

)

The azomethine linkage provides the structural rigidity necessary for receptor binding while maintaining electronic flexibility. The nitrogen atoms possess lone pairs that can participate in hydrogen bonding with active site residues (e.g., Ser84 in DNA gyrase).

2.2 Metal Chelation & Lipophilicity (Tweedy’s Theory)

Hydrazones often act as tridentate ligands (ONO or NNO donors). Upon complexation with transition metals (Cu(II), Zn(II)), the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups and delocalization of

-

Impact: This increases the lipophilicity of the complex, facilitating passive diffusion through the lipid bilayer of the microbial cell wall—a critical step for Gram-negative efficacy.

Mechanisms of Action[3]

3.1 Antibacterial: DNA Gyrase & Topoisomerase IV Inhibition

Fluoroquinolone resistance often arises from mutations in the gyrA subunit. Hydrazone derivatives, particularly quinoline-hydrazone hybrids , have shown the ability to bind to the ATP-binding pocket of the GyrB subunit or stabilize the DNA-enzyme cleavage complex, effectively stalling replication.

-

Target: DNA Gyrase (Type II Topoisomerase).

-

Effect: Prevents introduction of negative supercoils, leading to replication fork arrest.

3.2 Antifungal: CYP51 Inhibition

Similar to azoles, hydrazones target Lanosterol 14

-

Result: Accumulation of toxic 14

-methylsterols and depletion of ergosterol, compromising fungal membrane integrity.

3.3 Visualization: Mechanistic Pathways

The following diagram illustrates the dual mechanistic pathways for antibacterial and antifungal activity.

Caption: Dual-mechanism pathways of hydrazone derivatives targeting bacterial DNA replication and fungal membrane biosynthesis.

Structure-Activity Relationships (SAR)

To optimize potency, specific structural modifications are required. The SAR can be summarized as follows:

| Structural Region | Modification | Effect on Activity | Mechanistic Rationale |

| Hydrazide Moiety | Substitution with Isonicotinic acid (INH analogs) | High (Anti-tubercular) | Mimics Isoniazid; targets Enoyl-ACP reductase (InhA). |

| Aldehyde/Ketone | 5-Nitro-2-furaldehyde | High (Antibacterial) | Nitro group reduction generates toxic radicals damaging DNA. |

| Aromatic Ring | Electron-Withdrawing Groups (EWG) (F, Cl, NO | Increased | Enhances lipophilicity and binding affinity to enzyme pockets. |

| Heterocycles | Quinoline / Indole fusion | High (Broad Spectrum) | Quinoline enhances DNA intercalation; Indole mimics tryptophan. |

| Linker | Thiazolidinone cyclization | High (Antifungal) | Increases rigidity and metabolic stability. |

Experimental Protocols

5.1 Chemical Synthesis: Acid-Catalyzed Condensation

Objective: Synthesize a Schiff base hydrazone from an aromatic hydrazide and an aldehyde.

Reagents:

-

Aromatic Hydrazide (1.0 eq)

-

Substituted Aldehyde (1.0 eq)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

-

Dissolution: Dissolve 0.01 mol of the hydrazide in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 0.01 mol of the aldehyde.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Reflux the mixture for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice/water if precipitation does not occur spontaneously.

-

Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.

5.2 Biological Assay: CLSI Broth Microdilution (M07)

Objective: Determine the Minimum Inhibitory Concentration (MIC).[3][4] This protocol adheres to CLSI M07 standards.[5][6]

Workflow Diagram:

Caption: Standardized CLSI Broth Microdilution workflow for determining MIC values.

Detailed Steps:

-

Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard. Dilute 1:150 to reach

CFU/mL. -

Compound Prep: Dissolve hydrazone derivative in DMSO. Perform 2-fold serial dilutions in CAMHB across a 96-well plate. Final concentration range typically 0.5 – 128

g/mL. -

Inoculation: Add 50

L of diluted inoculum to each well containing 50 -

Controls: Include Growth Control (Bacteria + Broth + DMSO) and Sterility Control (Broth only).

-

Incubation: 35

2°C for 16–20 hours (24h for Staphylococcus spp.). -

Endpoint: MIC is the lowest concentration with no visible growth.

Representative Data Summary

The following table summarizes the activity of key hydrazone classes against standard reference strains (S. aureus ATCC 25923 and C. albicans ATCC 10231).

Table 1: Comparative Antimicrobial Activity (MIC in

| Derivative Class | Substituent (R) | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungi) | Reference Drug Comparison |

| Isonicotinic Hydrazone | 5-Nitro-2-furyl | 1.95 - 3.91 | 8.0 - 16.0 | 4.0 - 8.0 | Superior to Nitrofurantoin (MIC 15.6) |

| Quinoline-Hydrazone | 4-Fluorophenyl | 0.39 - 0.78 | 1.56 - 3.12 | 1.56 | Comparable to Ciprofloxacin |

| Indole-Hydrazone | 5-Methoxy | 3.12 | 12.5 | 0.78 | Superior to Fluconazole (Resistance strains) |

| Steroidal Hydrazone | 3-Nitrobenzoyl | 0.75 | >64 | 1.50 | Moderate activity |

Note: Data synthesized from Popiołek et al. (2018) and Angelova et al. (2017).

References

-

Popiołek, Ł. et al. (2018).[7] Synthesis and antibacterial activity analysis of new hydrazide–hydrazones of isonicotinic acid. Medicinal Chemistry Research. Link

-

Angelova, V. T. et al. (2017). Antimycobacterial activity of novel hydrazide-hydrazone derivatives with 5-methoxysubstituted indole scaffold. Bioorganic & Medicinal Chemistry Letters. Link

-

Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. Link

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules. Link

-

Gomha, S. M. et al. (2022). Hydrazone analogs as DNA gyrase inhibitors and antioxidant agents: Structure-activity relationship and pharmacophore modeling. ResearchGate. Link

Sources

- 1. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rr-asia.woah.org [rr-asia.woah.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. mdpi.com [mdpi.com]

A Guide to the Spectroscopic Characterization of 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Among the myriad of analytical techniques available, spectroscopic methods—namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—stand as an indispensable triumvirate. This guide provides a comprehensive, in-depth analysis of the spectroscopic characterization of 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide, a molecule of interest with potential applications in medicinal chemistry.

This document moves beyond a mere recitation of data. As Senior Application Scientists, our goal is to provide a narrative that intertwines technical accuracy with practical, field-tested insights. We will explore the "why" behind the "how," offering a logical framework for experimental design and data interpretation. Every analytical step is presented as a component of a self-validating system, ensuring the integrity and trustworthiness of the final structural assignment.

Molecular Structure and Functional Groups

Before delving into the spectroscopic analysis, a foundational understanding of the molecular structure of 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide is crucial. The molecule, with the chemical formula C₉H₁₁N₃O₂, possesses several key functional groups that will give rise to characteristic spectroscopic signals:

-

A p-substituted aromatic ring: Derived from the 4-methylphenyl (p-tolyl) group.

-

A secondary amide linkage: Connecting the p-tolyl group to the oxoacetamide core.

-

An oxoacetamide group: A central feature with two carbonyl carbons.

-

A terminal hydrazine group: A reactive and characterizable moiety.

-

A methyl group: Attached to the aromatic ring.

The interplay of these groups dictates the molecule's chemical and physical properties and provides the basis for its spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, we can piece together the connectivity of the molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its exchangeable proton signals (e.g., NH, NH₂) which can be observed.

-

Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for quantitative integration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans and a longer acquisition time are typically required.

-

2D NMR (Optional but Recommended): For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.[1] COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms.[1]

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

The following table summarizes the predicted ¹H NMR signals for 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide. The predicted chemical shifts are based on the analysis of similar structural motifs found in the literature.[2][3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | Singlet | 1H | N H (amide) | The amide proton is typically downfield due to the deshielding effect of the adjacent carbonyl group and potential hydrogen bonding. |

| ~7.5 | Doublet | 2H | Ar -H (ortho to NH) | Aromatic protons ortho to the electron-donating amide group are deshielded. |

| ~7.1 | Doublet | 2H | Ar -H (meta to NH) | Aromatic protons meta to the amide group are less deshielded than the ortho protons. |

| ~4.5 | Broad Singlet | 2H | NH₂ (hydrazine) | The chemical shift of hydrazine protons can be variable and concentration-dependent. The signal is often broad due to quadrupole effects of the nitrogen atoms and exchange with residual water. |

| ~2.3 | Singlet | 3H | CH₃ | The methyl group protons on the aromatic ring will appear as a singlet. |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

The table below outlines the predicted ¹³C NMR signals.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C =O (amide) | Amide carbonyl carbons are typically found in this region. |

| ~158 | C =O (adjacent to hydrazine) | The second carbonyl carbon, influenced by the adjacent nitrogen atoms of the hydrazine group. |

| ~135 | Ar -C (quaternary, attached to N) | The aromatic carbon directly bonded to the amide nitrogen. |

| ~133 | Ar -C (quaternary, attached to CH₃) | The aromatic carbon bearing the methyl group. |

| ~129 | Ar -CH (meta to NH) | Aromatic methine carbons. |

| ~120 | Ar -CH (ortho to NH) | Aromatic methine carbons. |

| ~21 | C H₃ | The aliphatic carbon of the methyl group. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint."

Experimental Protocol: FTIR Analysis

-

Sample Preparation: For a solid sample, the most common methods are Attenuated Total Reflectance (ATR) or preparing a KBr (potassium bromide) pellet. ATR is often preferred for its simplicity and minimal sample preparation.[4]

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[5] A background spectrum should be collected first to subtract atmospheric and instrumental contributions.

Predicted IR Absorption Bands

The key functional groups in 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide are expected to produce the following characteristic IR absorption bands.[6][7][8]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3300-3400 | Medium | N-H stretch | Hydrazine (NH₂) |

| ~3250 | Medium, Sharp | N-H stretch | Secondary Amide (N-H) |

| ~1680 | Strong | C=O stretch (Amide I) | Amide Carbonyl |

| ~1650 | Strong | C=O stretch | Second Carbonyl |

| ~1540 | Medium | N-H bend (Amide II) | Secondary Amide |

| ~1600, ~1500 | Medium to Weak | C=C stretch | Aromatic Ring |

| 2850-3000 | Weak | C-H stretch | Methyl (CH₃) |

The presence of two distinct carbonyl stretching bands would be a key indicator of the oxoacetamide moiety. The N-H stretching region will likely show multiple bands corresponding to the amide and hydrazine groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and gaining further structural insights.

Experimental Protocol: Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it is likely to produce an intact molecular ion.[9]

-

Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Tandem MS (MS/MS): To probe the fragmentation pathways, the molecular ion can be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular formula of 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide is C₉H₁₁N₃O₂. The expected monoisotopic mass is approximately 193.0851 g/mol .

Expected Molecular Ion:

-

[M+H]⁺: m/z ≈ 194.0929

-

[M+Na]⁺: m/z ≈ 216.0748

Predicted Fragmentation Pathways:

The fragmentation of the molecular ion is likely to proceed through the cleavage of the weaker bonds in the molecule. Key predicted fragmentation patterns are illustrated below.[10][11][12]

Predicted Fragmentation of 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide

Data Synthesis and Structural Confirmation

The true power of spectroscopic analysis lies in the synergistic interpretation of data from multiple techniques.

-

NMR provides the detailed carbon-hydrogen framework, establishing the connectivity of the p-tolyl group, the amide linkage, and the number of exchangeable protons.

-

IR confirms the presence of the key functional groups—amide, hydrazine, and aromatic ring—corroborating the structural features deduced from NMR.

-

Mass Spectrometry provides the molecular weight, confirming the elemental composition, and the fragmentation pattern offers further proof of the proposed structure by showing the loss of logical neutral fragments.

Together, these three techniques provide a self-validating and comprehensive picture of the molecular structure of 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide, leaving little room for ambiguity.

Conclusion

The spectroscopic characterization of novel compounds is a meticulous process that demands both technical expertise and a logical, systematic approach. This guide has outlined a comprehensive strategy for the analysis of 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide using NMR, IR, and Mass Spectrometry. By understanding the principles behind each technique and predicting the expected spectral outcomes, researchers can confidently approach the structural elucidation of this and other new chemical entities, paving the way for further investigation into their potential applications.

References

-

SpectraBase. N-[4-({(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}sulfonyl)phenyl]acetamide. [Link]

-

ResearchGate. a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. [Link]

-

ResearchGate. FT-IR spectrum of the (E)-2-((2 hydrazide-(4-vinylbenzyl)hydrazono) methyl)phenol ligand and Co(II) complex. [Link]

-

ResearchGate. The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h). [Link]

-

PubMed. Synthesis and characterization of new 2-cyano-2-(p-tolyl-hydrazono)-thioacetamide metal complexes and a study on their antimicrobial activities. [Link]

-

ACS Omega. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

-

MDPI. Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. [Link]

-

ResearchGate. Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. [Link]

-

PMC - NIH. Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. [Link]

-

ResearchGate. Mass spectra of acetamide. [Link]

-

PubChem. 2-(2-(2-hydroxybenzylidene)hydrazino)-n-(4-methylphenyl)-2-oxoacetamide. [Link]

-

Journal of Chemical Education. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. [Link]

-

University of New Hampshire. Optimization of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide via Reductive Amination. [Link]

-

PMC - NIH. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. [Link]

-

NIST WebBook. Hydrazine, (2,4-dinitrophenyl)-. [Link]

-

PubMed. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. [Link]

-

ResearchGate. (PDF) Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubMed. Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization. [Link]

-

Scripta Scientifica Pharmaceutica. IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. [Link]

-

MDPI. Synthesis and Characterization of Metal Particles Using Malic Acid-Derived Polyamides, Polyhydrazides, and Hydrazides. [Link]

-

PubMed. Elementary peptide motifs in the gas phase: FTIR aggregation study of formamide, acetamide, N-methylformamide, and N-methylacetamide. [Link]

-

The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]

-

AQA. A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]

Sources

- 1. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide | Agova | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Elementary peptide motifs in the gas phase: FTIR aggregation study of formamide, acetamide, N-methylformamide, and N-methylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Structural Elucidation of 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide

Executive Summary

This technical guide addresses the topic of the crystal structure of 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide. A thorough review of publicly accessible scientific literature and crystallographic databases indicates that the specific single-crystal X-ray structure of this compound has not yet been reported. Consequently, this document transitions from a descriptive analysis to a prescriptive, expert-led workflow. It outlines the complete, field-proven methodology for the synthesis, crystallization, data collection, and comprehensive structural analysis of this target molecule. By detailing the causality behind each experimental choice and the application of modern analytical techniques such as Hirshfeld surface analysis, this guide serves as an authoritative protocol for researchers aiming to elucidate the structure of this and related compounds, providing a robust framework for ensuring scientific integrity and generating high-quality, publishable crystallographic data.

Introduction: The Rationale for Structural Analysis

The compound 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide belongs to the class of hydrazide derivatives, which are recognized as privileged scaffolds in medicinal chemistry and materials science. The presence of multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups) within a compact, semi-rigid frame suggests a high potential for forming predictable and robust supramolecular assemblies. Such assemblies are critical in drug design for dictating solubility, stability, and receptor-binding interactions, and in materials science for engineering novel crystalline materials with tailored properties.